molecular formula C21H25NO B4925155 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone

1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone

Cat. No. B4925155
M. Wt: 307.4 g/mol
InChI Key: SFCJAXKHIYXCGG-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone, also known as EMDP, is a chemical compound that belongs to the piperidinone family. EMDP has been extensively studied for its potential pharmacological properties, including its use as a central nervous system stimulant and its potential as an analgesic.

Mechanism of Action

1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal. By increasing their levels, 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone is thought to enhance cognitive function and promote wakefulness.
Biochemical and Physiological Effects:
1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine levels, 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has also been shown to increase heart rate and blood pressure. 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has also been shown to have analgesic effects, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has a number of advantages and limitations for lab experiments. One advantage is that it is a potent central nervous system stimulant, making it useful for studies of cognitive function and wakefulness. However, 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone is also highly addictive and has a high potential for abuse, which makes it difficult to use in human studies. Additionally, the complex synthesis process and specialized equipment required for the synthesis of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone make it difficult and expensive to produce.

Future Directions

There are a number of future directions for research on 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone. One area of interest is the potential use of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone as an analgesic. Further research is needed to fully understand the mechanism of action and potential side effects of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone as an analgesic. Another area of interest is the potential use of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone as a cognitive enhancer. Further research is needed to fully understand the effects of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone on cognitive function and the potential risks and benefits of its use. Finally, further research is needed to develop safer and more efficient methods for the synthesis of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone.

Synthesis Methods

1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone can be synthesized using a multistep process that involves the reaction of 1-phenyl-2-propanone with methylamine, followed by the reaction of the resulting intermediate with ethyl iodide. The final product is obtained through a catalytic hydrogenation reaction. The synthesis of 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has been studied for its potential pharmacological properties, including its use as a central nervous system stimulant and its potential as an analgesic. 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and decreased fatigue. 1-ethyl-3,5-dimethyl-2,6-diphenyl-4-piperidinone has also been shown to have analgesic effects, although the exact mechanism of action is not fully understood.

properties

IUPAC Name

1-ethyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-4-22-19(17-11-7-5-8-12-17)15(2)21(23)16(3)20(22)18-13-9-6-10-14-18/h5-16,19-20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCJAXKHIYXCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C(=O)C(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one

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